N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a thiazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-oxochromene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-17-8-7-12(9-18(17)27-2)14-11-29-21(22-14)23-20(25)19-10-15(24)13-5-3-4-6-16(13)28-19/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSOTSYZWRYKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromene Core Formation
The chromene skeleton is constructed via cyclocondensation of 2-hydroxyacetophenone with diethyl oxalate under basic conditions. This Claisen-Schmidt reaction yields 2-(ethoxyoxalyl)-4H-chromen-4-one , which is hydrolyzed to the carboxylic acid using aqueous NaOH:
$$
\text{2-Hydroxyacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{2-(Ethoxyoxalyl)-4H-chromen-4-one} \xrightarrow{\text{NaOH}} \text{4-Oxo-4H-chromene-2-carboxylic acid}
$$
Optimization Notes :
Alternative Routes via Vilsmeier-Haack Formylation
Introducing a formyl group at position 2 via the Vilsmeier-Haack reaction (using POCl₃ and DMF) followed by oxidation with KMnO₄ provides an alternative pathway:
$$
\text{2-Hydroxyacetophenone} \xrightarrow{\text{POCl₃, DMF}} \text{2-Formyl-4H-chromen-4-one} \xrightarrow{\text{KMnO₄}} \text{4-Oxo-4H-chromene-2-carboxylic acid}
$$
Yield Comparison :
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| Claisen-Schmidt | 72–78 | 6–8 |
| Vilsmeier-Haack | 65–70 | 10–12 |
Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via reaction of α-bromo-3,4-dimethoxyacetophenone with thiourea in ethanol under reflux:
$$
\text{3,4-Dimethoxyacetophenone} \xrightarrow{\text{Br₂, AcOH}} \alpha\text{-Bromo-3,4-dimethoxyacetophenone} \xrightarrow{\text{Thiourea, EtOH}} \text{4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine}
$$
Critical Parameters :
- Bromination : N-Bromosuccinimide (NBS) in CCl₄ achieves selective α-bromination (85–90% yield).
- Cyclization : Thiourea (1.2 eq.) in refluxing ethanol for 4–6 h ensures complete ring closure.
Amide Bond Formation
Acid Chloride Route
Activating the chromene carboxylic acid as its acid chloride (using SOCl₂) enables nucleophilic attack by the thiazol-2-amine:
$$
\text{4-Oxo-4H-chromene-2-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{4-Oxo-4H-chromene-2-carbonyl chloride} \xrightarrow{\text{Thiazol-2-amine, Et₃N}} \text{Target Compound}
$$
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion.
Yield : 82–88% after recrystallization (ethanol/water).
Coupling Reagent-Assisted Synthesis
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF enhances efficiency:
$$
\text{Chromene-2-carboxylic acid} + \text{Thiazol-2-amine} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Compound}
$$
Advantages :
- Avoids handling corrosive SOCl₂.
- Higher functional group tolerance (e.g., sensitive methoxy groups).
Yield : 85–90% with reduced by-products.
Catalytic and Green Chemistry Approaches
Magnetic Nanoparticle Catalysts
Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride (from) facilitate solvent-free amidation at 80°C:
$$
\text{Reaction Time}: 30–40\, \text{min}, \quad \text{Yield}: 92–95\%
$$
Reusability : The catalyst retains >90% activity after five cycles.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 10–15 min with comparable yields (88–90%).
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).
- Melting Point : 214–216°C (uncorrected).
Scalability and Industrial Considerations
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 85–90% | 80–85% |
| Purification Method | Recrystallization | Column Chromatography |
| Cost Efficiency | Moderate | High |
Key Challenges :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications can extend to the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or disrupt DNA replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Thiazole Derivatives
(a) N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide (CAS 851212-29-8)
- Structure : Replaces the chromene-4-oxo group with a pyrazine ring.
- Properties: Molecular weight 342.4 g/mol, XLogP3 = 1.9, 1 H-bond donor, 7 H-bond acceptors .
- This may enhance solubility compared to the chromene analog but reduce membrane permeability.
(b) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
- Structure : Features a hydroxyl group on the phenyl ring and an acetamide instead of chromene-carboxamide.
- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–12 mM) with anti-inflammatory effects .
- Comparison : The hydroxyl group may improve hydrogen-bonding interactions but reduce metabolic stability compared to dimethoxy substitution.
(c) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
Chromene-Carboxamide Derivatives
(a) N-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl]-6-methoxy-2-oxochromene-3-carboxamide
- Structure : Chromene-3-carboxamide with a sulfamoyl-thiadiazole group and 6-methoxy substitution.
- Comparison : The 6-methoxy group may alter electronic distribution on the chromene ring, affecting binding affinity compared to the 4-oxo substitution in the target compound.
(b) 4-Oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
Key Structural and Functional Differences
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a chromene structure, a thiazole moiety, and methoxy substituents, which contribute to its unique pharmacological properties.
Molecular Characteristics
- Molecular Formula : C22H18N2O4S
- Molecular Weight : 398.52 g/mol
- IUPAC Name : this compound
Structure
The structure of this compound features:
- A chromene backbone, which is known for various biological activities.
- A thiazole ring , often associated with anticancer and antimicrobial properties.
- Methoxy groups , which can enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that compounds with similar structural motifs had IC50 values in the low micromolar range against several cancer cell lines (e.g., A431 and Jurkat), suggesting potent cytotoxic effects .
- Another investigation reported that thiazole derivatives exhibited significant apoptosis-inducing activity in cancer cells, with structure-activity relationship (SAR) analyses identifying key functional groups responsible for enhanced activity .
- Mechanism of Action :
Antimicrobial Activity
Compounds featuring thiazole and chromene structures have also been evaluated for their antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth and exhibit antifungal activity.
Key Findings:
- Thiazole derivatives have been documented to possess broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria .
- The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the antimicrobial efficacy of these compounds .
Enzyme Inhibition
This compound may also act as an inhibitor of various enzymes relevant to disease processes. For instance:
- Cholinesterase Inhibition : Similar compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease therapy .
Research Findings Summary Table
| Study | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | Anticancer (A431) | < 5 µM | Induces apoptosis |
| Study 2 | Antimicrobial | Various | Effective against Gram-positive bacteria |
| Study 3 | Enzyme Inhibition (AChE) | 10.4 µM | Potential Alzheimer's treatment |
Q & A
Q. Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) and amide linkage (NH resonance at δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretch) .
Advanced validation: X-ray crystallography for absolute configuration (if crystalline) or 2D NMR (COSY, HSQC) for complex stereochemistry .
Advanced: How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity and biological activity?
The 3,4-dimethoxyphenyl moiety enhances:
- Electrophilic substitution : Methoxy groups direct reactivity to the thiazole ring’s C5 position in halogenation or nitration reactions .
- Solubility : Increased polarity improves aqueous solubility for in vitro assays (e.g., logP reduction by ~0.5 units compared to non-methoxy analogs) .
- Biological interactions : Methoxy groups may enhance binding to targets like kinases or DNA topoisomerases via π-π stacking or hydrogen bonding, as observed in structurally similar chromene-thiazole hybrids .
Methodological note: Compare activity against analogs with halogen or methyl substituents using molecular docking (e.g., AutoDock Vina) and SPR binding assays .
Advanced: How can contradictory data on the compound’s in vitro efficacy (e.g., IC₅₀ variability) be resolved?
Q. Strategies :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls like doxorubicin .
- Solvent effects : Test DMSO concentration (<0.1% v/v) to avoid false-positive/negative results .
- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess degradation kinetics, which may explain potency discrepancies .
- Data cross-validation : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein inhibition) .
Advanced: What computational methods optimize the compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 to model permeability (e.g., Caco-2), CYP450 inhibition, and plasma protein binding .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to predict reactive sites for prodrug derivatization (e.g., esterification of the carboxamide) .
- Molecular dynamics : Simulate binding to targets (e.g., tubulin) over 100 ns trajectories to identify stable interaction motifs .
Advanced: How are structural analogs designed to improve selectivity against off-target proteins?
Q. Approaches :
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to modulate steric/electronic effects .
- Fragment-based design : Use X-ray co-crystal structures (if available) to guide modifications at the chromene C3/C4 positions .
- SAR libraries : Synthesize derivatives with varied substituents on the dimethoxyphenyl ring (e.g., -CF₃, -Cl) and screen via high-throughput SPR .
Advanced: What techniques validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines .
- Thermal proteome profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts in cell lysates .
- In vivo PET imaging : Radiolabel the compound (e.g., ¹⁸F at methoxy groups) to track biodistribution in murine models .
Advanced: How are reaction conditions optimized for scalable synthesis without compromising yield?
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst loading .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., cyclocondensation) to enhance reproducibility and safety .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for sustainable scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
